molecular formula C22H26ClNO3 B2748575 1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride CAS No. 1323538-04-0

1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

Cat. No.: B2748575
CAS No.: 1323538-04-0
M. Wt: 387.9
InChI Key: KSTUNUDOMVVKKA-UHFFFAOYSA-N
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Description

1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a synthetic β-adrenergic receptor antagonist (beta-blocker) derivative. Its structure comprises:

  • A propan-2-ol backbone with a naphthalen-1-yloxy group at position 2.
  • A benzyl(2-hydroxyethyl)amino substituent at position 1, distinguishing it from classical beta-blockers like propranolol.
  • A hydrochloride salt to enhance solubility and bioavailability .

Properties

IUPAC Name

1-[benzyl(2-hydroxyethyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3.ClH/c24-14-13-23(15-18-7-2-1-3-8-18)16-20(25)17-26-22-12-6-10-19-9-4-5-11-21(19)22;/h1-12,20,24-25H,13-17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTUNUDOMVVKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC(COC2=CC=CC3=CC=CC=C32)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

  • Formation of the Benzyl(2-hydroxyethyl)amine Intermediate

      Reaction: Benzylamine reacts with ethylene oxide.

      Conditions: The reaction is carried out under basic conditions, often using a catalyst such as sodium hydroxide.

  • Coupling with Naphthalen-1-yloxypropan-2-ol

      Reaction: The intermediate is then coupled with naphthalen-1-yloxypropan-2-ol.

      Conditions: This step typically requires a dehydrating agent like thionyl chloride or phosphorus oxychloride to facilitate the coupling reaction.

  • Formation of the Hydrochloride Salt

      Reaction: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

      Conditions: This step is usually performed in an aqueous solution to ensure complete conversion to the hydrochloride form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Products: Oxidation can lead to the formation of corresponding ketones or aldehydes.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

      Products: Reduction can convert ketones or aldehydes back to alcohols.

  • Substitution

      Reagents: Nucleophiles like sodium azide or potassium cyanide can be used.

      Products: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Scientific Research Applications

Pharmacological Applications

  • Antidiabetic Properties : Research indicates that compounds similar to 1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride exhibit antidiabetic effects. They are believed to modulate glucose metabolism and enhance insulin sensitivity, making them potential candidates for diabetes treatment .
  • Obesity Treatment : The compound has been studied for its efficacy in weight management. It shows promise in reducing hyperglycemia and obesity-related complications, with minimal side effects reported .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier could be beneficial in targeting central nervous system disorders.

Case Study 1: Antidiabetic Efficacy

In a study published in a peer-reviewed journal, the compound was administered to diabetic rodent models. Results indicated a significant reduction in blood glucose levels and improved insulin sensitivity compared to control groups . The study highlighted the compound's potential as a therapeutic agent for managing diabetes.

Case Study 2: Weight Management

Another study focused on the compound's role in weight management among obese subjects. Participants receiving the compound showed a marked decrease in body mass index (BMI) over a 12-week period, alongside improvements in metabolic markers such as cholesterol and triglycerides .

Data Table: Summary of Pharmacological Effects

ApplicationMechanism of ActionObserved EffectsReferences
AntidiabeticModulates glucose metabolismReduced blood glucose levels ,
Obesity TreatmentInfluences lipid metabolismDecreased BMI, improved metabolic markers
NeuroprotectionPotentially crosses blood-brain barrierNeuroprotective effectsPreliminary studies

Mechanism of Action

The mechanism of action of 1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name (IUPAC) Substituent at Position 1 Molecular Weight (g/mol) Key Pharmacological Properties References
Target Compound : 1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride Benzyl(2-hydroxyethyl)amino 396.91 (calculated) Hypothesized β-blocker activity; enhanced lipophilicity due to benzyl group
Propranolol Hydrochloride : (2RS)-1-[(1-Methylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride Isopropylamino 295.80 Non-selective β1/β2 antagonist; treats hypertension, migraines
Nadolol : (2RS)-3-[(1,1-Dimethylethyl)amino]-1-(naphthalen-1-yloxy)propan-2-ol tert-Butylamino 309.41 Long-acting β-blocker; reduced CNS penetration
1-[(2-Methoxyphenyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol 2-Methoxyphenylamino 323.39 Experimental compound; unconfirmed β-blocker activity
1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol Diethylamino 303.39 Limited pharmacological data; potential peripheral vasodilation

Structure-Activity Relationships (SAR)

Amino Substituent Effects :
  • Isopropylamino (Propranolol): Enhances β1/β2 receptor affinity and non-selectivity .
  • Benzyl(2-hydroxyethyl)amino (Target Compound): The bulky benzyl group may reduce β1 selectivity but improve membrane permeability and CNS penetration .
  • tert-Butylamino (Nadolol): Increases metabolic stability and half-life due to steric hindrance .
Naphthalenyloxy Group :
  • Critical for binding to β-adrenergic receptors; replacing naphthalene with smaller aryl groups (e.g., phenyl) reduces potency .
Hydrochloride Salt :
  • Improves aqueous solubility and oral bioavailability across all compounds .

Pharmacokinetic and Pharmacodynamic Differences

Table 2: Pharmacokinetic Comparison
Parameter Target Compound Propranolol Hydrochloride Nadolol
Solubility (Water) Moderate (HCl salt) High (HCl salt) Low
Half-Life Unknown 3–6 hours 14–24 hours
Protein Binding Estimated >90% 90–95% 30%
Metabolism Likely hepatic (CYP450) Extensive (CYP2D6) Minimal

Clinical and Industrial Relevance

  • Propranolol Hydrochloride: Widely used clinically; generic formulations available .
  • Target Compound: Potential niche applications due to its unique substituent, possibly in conditions requiring CNS-penetrant β-blockers .
  • Nadolol : Preferred for patients requiring once-daily dosing .

Biological Activity

1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C26H27NO2·HCl
  • Molecular Weight : 433.96 g/mol

The presence of a naphthalene moiety and a benzyl group suggests potential interactions with biological targets, particularly in the central nervous system.

The biological activity of this compound has been linked to its ability to modulate neurotransmitter systems, specifically through interactions with adrenergic and serotonin receptors. This modulation can influence various physiological processes, including mood regulation and seizure activity.

Anticonvulsant Activity

Recent studies have demonstrated that similar compounds exhibit anticonvulsant properties. For instance, derivatives with structural similarities have shown efficacy in animal models of epilepsy, suggesting that this compound may possess similar effects. The compound's mechanism may involve enhancing GABAergic transmission or inhibiting excitatory neurotransmitter release.

Case Study: Efficacy in Animal Models

A comprehensive study evaluated the anticonvulsant effects of related compounds in various seizure models, such as:

Model Compound Tested Efficacy
Maximal Electroshock (MES)AS-1Significant reduction in seizure duration
Pentylenetetrazole (PTZ)AS-1Complete protection against seizures
6-Hz TestAS-1Moderate efficacy observed

These findings indicate that compounds structurally related to this compound may also be effective in managing seizures.

ADME-Tox Profile

The absorption, distribution, metabolism, and excretion (ADME) profile is critical for assessing the safety and efficacy of new drug candidates. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic properties:

  • Absorption : High permeability across biological membranes.
  • Metabolism : Stable in human liver microsomes with minimal inhibition of CYP450 enzymes.
  • Excretion : Predominantly renal clearance observed in preliminary studies.

Q & A

Q. What are the optimal synthetic routes for 1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, and how do reaction parameters influence yield?

The synthesis typically involves nucleophilic substitution between a naphthalen-1-yloxy propanol intermediate and a benzyl(2-hydroxyethyl)amine derivative. Key steps include:

  • Oxyalkylation : Reacting 1-naphthol with epichlorohydrin or a similar epoxide to form the naphthoxy-propanol backbone .
  • Amination : Introducing the benzyl(2-hydroxyethyl)amino group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Hydrochloride formation : Treating the free base with HCl in ethanol.
    Critical parameters include temperature control (25–60°C), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios to minimize byproducts like 1,3-bis(naphthalen-1-yloxy)propan-2-ol .

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic peaks are observed?

  • NMR :
    • ¹H NMR : Aromatic protons (naphthalene) at δ 6.8–8.5 ppm, hydroxyethyl protons (CH₂OH) at δ 3.5–4.0 ppm, and benzyl protons (Ar–CH₂–) at δ 4.5–5.0 ppm.
    • ¹³C NMR : Quaternary carbons in the naphthalene ring (~125–135 ppm) and the ether linkage (C–O–C at ~70 ppm) .
  • IR : Stretching vibrations for –OH (~3400 cm⁻¹), C–O–C (~1250 cm⁻¹), and NH⁺ (~2500 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 385.2 (free base) and isotopic pattern consistent with Cl⁻ .

Q. How can HPLC methods be optimized for purity assessment and impurity profiling?

  • Column : C18 reverse-phase column.
  • Mobile Phase : Gradient of acetonitrile and 0.1% trifluoroacetic acid in water.
  • Detection : UV at 220 nm (naphthalene absorption).
    Critical impurities include unreacted naphthol (retention time ~3.5 min) and tertiary amine byproducts (e.g., 1,3-bis-substituted derivatives) .

Advanced Research Questions

Q. How does X-ray crystallography with SHELX software resolve stereochemical uncertainties in this compound?

SHELXL refines crystal structures by optimizing bond lengths, angles, and thermal parameters. For this compound:

  • Data Collection : High-resolution (<1.0 Å) synchrotron data reduces errors in chiral center assignment.
  • Twinned Data : SHELXL’s twin refinement handles pseudo-merohedral twinning, common in naphthalene derivatives .
  • Validation : R-factor (<5%) and Flack parameter confirm absolute configuration .

Q. What structural features explain its beta-adrenergic receptor binding compared to propranolol?

  • Substituent Effects : The benzyl(2-hydroxyethyl)amino group increases steric bulk, potentially reducing β₁-selectivity vs. propranolol’s isopropyl group.
  • Hydrogen Bonding : The hydroxyethyl group may form additional interactions with Serine-194 in the receptor’s binding pocket .
  • Experimental Validation : Radioligand displacement assays (IC₅₀ values) and MD simulations quantify affinity differences .

Q. How can racemization during synthesis be minimized, given its chiral centers?

  • Low-Temperature Amination : Conducting the amination step below 40°C reduces epoxide ring-opening racemization.
  • Chiral Catalysts : Use (R)-BINOL-derived catalysts to enforce enantioselectivity (>90% ee) .
  • Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) tracks enantiomeric excess .

Q. What predictive modeling approaches guide its interaction with cytochrome P450 enzymes?

  • Docking Studies : AutoDock Vina predicts binding poses with CYP2D6 (key metabolic enzyme).
  • Metabolic Sites : Hydroxylation at the naphthalene 4-position is favored (ΔG = −8.2 kcal/mol) .
  • In Vitro Validation : LC-MS/MS identifies hydroxylated metabolites in hepatic microsomes .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How do pH and counterion effects explain variability?

  • pH Dependence : Solubility peaks at pH 2–3 (hydrochloride salt) but drops >pH 6 (free base precipitation) .
  • Counterion Comparison : Mesylate salts show 20% higher solubility in aqueous buffers vs. hydrochloride .

Q. Conflicting bioactivity data in receptor assays: Are assay conditions or impurities responsible?

  • Impurity Interference : 1,3-bis(naphthalen-1-yloxy)propan-2-ol (Impurity C) acts as a partial agonist, skewing IC₅₀ measurements .
  • Assay Optimization : Use HPLC-purified samples and include negative controls (e.g., propranolol) .

Methodological Tables

Q. Table 1. Key Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
1,3-bis(naphthalen-1-yloxy)propan-2-olExcess 1-naphtholStoichiometric control of epoxide
Tertiary amine derivativesOver-alkylationTemperature modulation (<50°C)

Q. Table 2. Chromatographic Conditions for Impurity Profiling

ParameterSpecification
ColumnZorbax Eclipse Plus C18 (4.6 × 150 mm)
Flow Rate1.0 mL/min
Gradient20–80% acetonitrile in 15 min
DetectionUV 220 nm

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